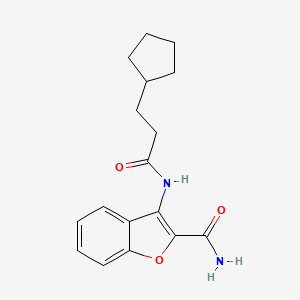

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities and presence in various natural products .

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, are known to have a broad range of targets due to their diverse pharmacological activities .

Mode of Action

Benzofuran derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide include other benzofuran derivatives such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone: An antiarrhythmic medication.

Vilazodone: An antidepressant.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopentylpropanamido group with the benzofuran core, which may confer distinct biological activities and therapeutic potential .

Biologische Aktivität

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a novel compound within the benzofuran class, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C_{17}H_{22}N_{2}O_{3}

- Molecular Weight : 300.35 g/mol

The structure includes a benzofuran core linked to a cyclopentylpropanamido group, which may influence its biological interactions.

Biological Activity Overview

Benzofuran derivatives are known for their wide range of biological activities, including:

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

- Anticancer : Potential to inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory : Ability to modulate inflammatory pathways.

- Neuroprotective : Possible effects in protecting neuronal cells from damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Neuroprotective | Protects against oxidative stress in neurons |

The biological activity of this compound is mediated through various mechanisms:

- Target Interaction : The compound interacts with specific receptors and enzymes involved in disease processes. For example, it may inhibit protein kinases that are crucial for cancer cell proliferation.

- Biochemical Pathways : It influences several biochemical pathways, including apoptosis and cell cycle regulation, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, thereby exerting protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell growth through apoptosis induction. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties.

- Case Study 2 : In a model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), showcasing its anti-inflammatory potential.

Future Directions

Research into this compound is ongoing, with several areas identified for future exploration:

- Clinical Trials : Further clinical trials are needed to evaluate its safety and efficacy in humans.

- Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms involved in its biological activity.

- Synthetic Modifications : Investigating structural analogs to enhance potency and selectivity for specific targets.

Eigenschaften

IUPAC Name |

3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIJKEKAWFXOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.